4-Ethynyl-5,6,7,8-tetrahydro-1,7-naphthyridine;dihydrochloride
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Overview
Description
4-Ethynyl-5,6,7,8-tetrahydro-1,7-naphthyridine;dihydrochloride is a chemical compound with the molecular formula C10H12Cl2N2. It belongs to the class of naphthyridines, which are nitrogen-containing heterocyclic compounds. Naphthyridines are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 4-Ethynyl-5,6,7,8-tetrahydro-1,7-naphthyridine;dihydrochloride typically involves the functionalization of the naphthyridine core. One common method starts with commercially available reagents and involves multiple steps, including cyclization and functional group transformations . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity .
Chemical Reactions Analysis
4-Ethynyl-5,6,7,8-tetrahydro-1,7-naphthyridine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Ethynyl-5,6,7,8-tetrahydro-1,7-naphthyridine;dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Ethynyl-5,6,7,8-tetrahydro-1,7-naphthyridine;dihydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with DNA replication in cancer cells, leading to cell death . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
4-Ethynyl-5,6,7,8-tetrahydro-1,7-naphthyridine;dihydrochloride can be compared with other naphthyridine derivatives, such as:
1,6-Naphthyridines: Known for their anticancer and antimicrobial activities.
1,5-Naphthyridines: Studied for their diverse biological activities and applications in medicinal chemistry.
1,8-Naphthyridines: Used in the development of drugs and materials. The uniqueness of this compound lies in its specific functional groups and the resulting biological activities.
Properties
IUPAC Name |
4-ethynyl-5,6,7,8-tetrahydro-1,7-naphthyridine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2.2ClH/c1-2-8-3-6-12-10-7-11-5-4-9(8)10;;/h1,3,6,11H,4-5,7H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWFREESUBPHTOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C2CCNCC2=NC=C1.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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